![molecular formula C23H24ClFN4O2S B2958311 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1031558-58-3](/img/no-structure.png)
1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial field.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its functional groups, stereochemistry, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and spectral data (NMR, IR, MS, etc.).Scientific Research Applications
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized with the aim of meeting structural requirements essential for anticancer activity. Specific derivatives in this series have shown significant to moderate cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating potential applications in cancer treatment (B. N. Reddy et al., 2015).
Benzodiazepine Binding Activity
Investigations into tricyclic heterocycles related to the quinazolinone structure have led to the synthesis of compounds with high affinity for the benzodiazepine receptor. This includes the development of a compound with potent benzodiazepine antagonist activity in rat models, suggesting potential applications in neurological research and therapy (J. Francis et al., 1991).
Antitumor Activity
A novel compound synthesized for the first time was investigated for its structural characteristics, antitumor activity, and interactions with the SHP2 protein. It demonstrated better antitumor activity than a reference compound in human hepatoma and melanoma cells, indicating a promising direction for cancer research (Zhixu Zhou et al., 2021).
Antimicrobial Activity
Quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and evaluated for their antimicrobial activities. Some compounds exhibited superior inhibitory effects against specific bacterial strains compared to commercial bactericides, pointing to potential applications in combating microbial infections (Boren Yan et al., 2016).
H1-antihistaminic Agents
The synthesis of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has been reported, with some compounds showing significant protection against histamine-induced bronchospasm in animal models. This indicates their potential as new H1-antihistaminic agents with minimal sedative effects, providing a promising avenue for allergy treatment research (V. Alagarsamy et al., 2007).
Safety And Hazards
This involves detailing the compound’s safety information and potential hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This involves discussing potential future research directions or applications for the compound, based on its properties and uses.
Please consult a professional chemist or a relevant database for specific information about this compound. Always follow safety guidelines when handling chemicals.
properties
CAS RN |
1031558-58-3 |
|---|---|
Product Name |
1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Molecular Formula |
C23H24ClFN4O2S |
Molecular Weight |
474.98 |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C23H24ClFN4O2S/c1-14(2)31-11-5-10-28-21(30)16-12-15(3)8-9-20(16)29-22(28)26-27-23(29)32-13-17-18(24)6-4-7-19(17)25/h4,6-9,12,14H,5,10-11,13H2,1-3H3 |
SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=C(C=CC=C4Cl)F)N(C2=O)CCCOC(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



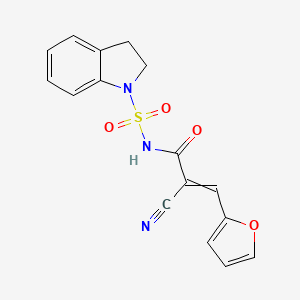
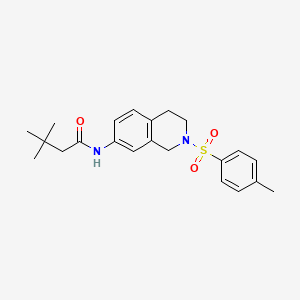
![6-[(3,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2958232.png)
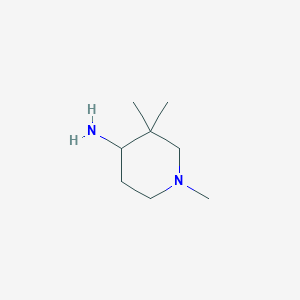
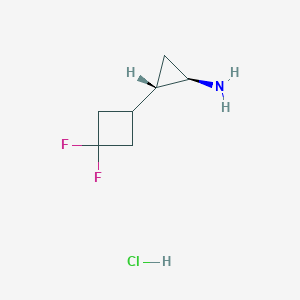
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2958236.png)
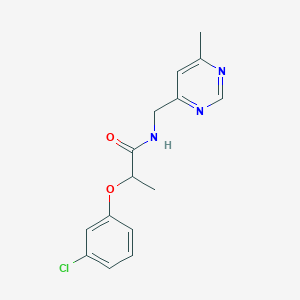

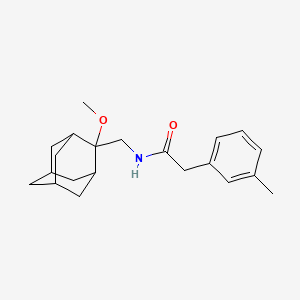
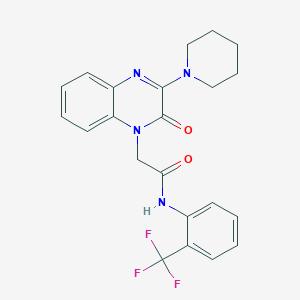
![4-[3-(4-Chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2958246.png)
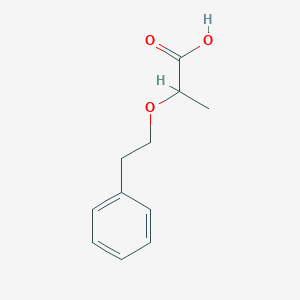
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2958249.png)
